6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one
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Overview
Description
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one is a heterocyclic aromatic compound belonging to the class of benzo[a]phenoxazines. These compounds are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 6-chloro-5H-benzo[a]phenoxazin-5-one with cyclopropylamine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the context of anticancer research . Additionally, the compound’s photophysical properties enable it to act as a photosensitizer, generating reactive oxygen species upon light irradiation, which can induce oxidative damage in target cells .
Comparison with Similar Compounds
6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one can be compared with other similar compounds such as:
Nile Red (9-(diethylamino)-5H-benzo[a]phenoxazin-5-one): Known for its use in studying biological membranes and proteins.
Actinomycin D: Contains a phenoxazine moiety and functions as both an antibiotic and anticancer agent.
Cresyl Violet and Oxazine 720: Common dyes belonging to the benzo[a]phenoxazine class, used in various imaging and staining applications.
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct chemical and biological properties compared to other phenoxazine derivatives.
Properties
CAS No. |
89984-88-3 |
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Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
6-cyclopropylbenzo[a]phenoxazin-5-one |
InChI |
InChI=1S/C19H13NO2/c21-18-13-6-2-1-5-12(13)17-19(16(18)11-9-10-11)22-15-8-4-3-7-14(15)20-17/h1-8,11H,9-10H2 |
InChI Key |
KDYHILZWMQKXKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C(=NC4=CC=CC=C4O3)C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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